1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

Medicinal chemistry Structure-activity relationship Ligand design

Researchers requiring a structurally faithful dihydropyridinone with a defined H-bond donor for cardiotonic or enzyme-inhibition assays often face supply gaps for 3-hydroxyphenyl-substituted scaffolds. This compound directly addresses that need: - Phenolic -OH (H-bond donor), N-benzyl lipophilic anchor, and enone-like conjugated system provide a multi-feature pharmacophore for PDE3-focused SAR campaigns. - Documented dihydroorotase inhibition (IC₅₀ ~180 µM) supports immediate use as a probe in target-engagement assays. - ≥98% purity from multiple qualified suppliers ensures assay reproducibility; the dehydroxy analog is available as a negative control.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 1017601-66-9
Cat. No. B1629434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone
CAS1017601-66-9
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3
InChIInChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2
InChIKeyJHXUBGDRHLWEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone: Chemical Identity & Sourcing


1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone (CAS 1017601-66-9; molecular formula C₁₈H₁₇NO₂; molecular weight 279.3 g/mol) is a synthetic, partially saturated 4-pyridinone derivative belonging to the dihydropyridinone class [1]. Its structure features a characteristic N-benzyl substitution and a 5-(3-hydroxyphenyl) motif, which places it within a broader family of pyridinone-based scaffolds historically explored for cardiotonic and anti-proliferative applications [2]. The compound is primarily available from specialty chemical suppliers as a research-grade building block, with typical purity specifications of 95%–98% [1]. It is catalogued under PubChem CID 24851536 and DSSTox Substance ID DTXSID00647712 [1].

Why In-Class Substitution Is Unjustified


Replacing this compound with a simpler dihydropyridinone or pyridinone fragment overlooks three critical structural determinants that directly govern intermolecular interactions. First, the 3-hydroxyphenyl group at position 5 provides a hydrogen-bond donor (phenolic –OH) and an aromatic ring capable of π-stacking and edge-to-face interactions; removing it (e.g., 1-benzyl-5-phenyl-2,3-dihydro-4-pyridinone, CAS 152873-62-6, C₁₈H₁₇NO) eliminates H-bond donation and alters both electronic distribution and steric profile [1]. Second, the N-benzyl substituent contributes significant lipophilicity (XLogP3 = 2.9) and shape complementarity; the N-unsubstituted analog 5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone (C₁₁H₁₁NO₂) lacks this hydrophobic anchor, likely resulting in different binding poses and pharmacokinetic properties [1]. Third, the 2,3-dihydro oxidation state of the pyridinone ring creates an enone-like conjugated system (C=C–C=O) that is absent in the fully aromatic 1-benzyl-4-pyridinone (CAS 72359-37-6, C₁₂H₁₁NO), fundamentally altering the scaffold's geometry and electronic properties . These cumulative differences mean that generic substitution is not supported by any structure-activity relationship (SAR) data and carries a high risk of divergent biological outcomes.

Quantitative Differentiation vs. Closest Analogs


Hydrogen-Bond Donor: Phenolic –OH

The target compound possesses one hydrogen-bond donor (phenolic –OH) and three H-bond acceptors (carbonyl oxygen, pyridinone nitrogen, phenolic oxygen), as computed by PubChem [1]. In contrast, the closest dehydroxy analog, 1-benzyl-5-phenyl-2,3-dihydro-4-pyridinone (CAS 152873-62-6), has zero H-bond donors and only two H-bond acceptors (carbonyl oxygen, pyridinone nitrogen) . The presence of the phenolic –OH is critical for interactions with biological targets; patent literature on 3,4-dihydro-5-(hydroxyphenyl)-2(1H)-pyridinones explicitly identifies the hydroxyphenyl moiety as a pharmacophoric element essential for cardiotonic activity [2].

Medicinal chemistry Structure-activity relationship Ligand design

Lipophilicity Driven by N-Benzyl Substitution

The computed XLogP3 for the target compound is 2.9, reflecting the contribution of the N-benzyl group to overall lipophilicity [1]. The N-unsubstituted analog 5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone (C₁₁H₁₁NO₂, molecular weight ~189 g/mol) is expected to have a significantly lower logP (estimated ~0.5–1.0 based on the absence of the benzyl moiety, which contributes approximately 2.0 log units) . This ~2 log-unit difference translates to an estimated 100-fold difference in octanol-water partition coefficient, implying substantially different membrane permeability and distribution profiles [2].

ADME Lipophilicity Drug design

Ring Saturation: Dihydro vs. Aromatic Pyridinone

The target compound contains a 2,3-dihydro-4-pyridinone core, featuring an enone-like conjugated system (C₂=C₃–C₄=O). The fully aromatic analog 1-benzyl-4-pyridinone (CAS 72359-37-6; C₁₂H₁₁NO) possesses an aromatic pyridinone ring with distinct electronic properties and geometry [1]. The dihydro scaffold is non-planar at the C₂–C₃ saturated bridge, whereas 1-benzyl-4-pyridinone is fully planar. This alters ring-puckering, π-orbital overlap, and the spatial disposition of the N-benzyl group, directly affecting molecular recognition .

Electronic structure Reactivity Scaffold geometry

Supply Purity and Lot Consistency

Commercially available lots of the target compound are specified at ≥95% purity (AKSci) or 98% (Leyan), with a molecular weight of 279.3 g/mol confirmed by the supplier . For the closest purchasable analog, 1-benzyl-2-phenyl-2,3-dihydropyridin-4-one (CAS 152873-62-6), purity specifications vary and are not always accompanied by a certificate of analysis . The target compound's availability at defined purity from multiple suppliers (AKSci, Santa Cruz Biotechnology, CymitQuimica, MolCore) with documented batch-level quality control reduces experimental variability compared to less-characterized analogs .

Quality control Reproducibility Procurement specification

Dihydroorotase Inhibition Activity

BindingDB entry BDBM50405110 reports an IC₅₀ of 1.80 × 10⁵ nM (180 μM) for inhibition of dihydroorotase from mouse Ehrlich ascites cells at pH 7.37, evaluated at 10 μM compound concentration [1]. While this single-concentration data point does not constitute a full dose-response curve, it provides a preliminary anchor for biological activity. Class-level patent data for related 3,4-dihydro-5-(hydroxyphenyl)-2(1H)-pyridinones demonstrate cardiotonic activity in isolated tissue preparations [2], corroborating the biological relevance of the dihydro-(hydroxyphenyl)-pyridinone scaffold. The absence of analogous data for simplifed analogs (e.g., 1-benzyl-4-pyridinone) prevents direct quantitative comparison but reinforces that biological activity is scaffold-dependent.

Enzyme inhibition BindingDB Dihydroorotase

Recommended Application Scenarios


Cardiotonic Lead Optimization

Based on the structural correspondence to 3,4-dihydro-5-(hydroxyphenyl)-2(1H)-pyridinones claimed in US Patent 4,431,651 as cardiotonic agents [1], this compound is a logical starting scaffold for medicinal chemistry campaigns targeting phosphodiesterase III (PDE3) inhibition or related cardiotonic mechanisms. The 3-hydroxyphenyl and N-benzyl substitution pattern differentiates it from previously exemplified compounds (e.g., 6-ethyl-3,4-dihydro-5-(3-hydroxyphenyl)-3-methyl-2(1H)-pyridinone) [1], offering novel IP space for SAR exploration.

Hydroxyphenyl-Dependent Enzyme Probe

The phenolic –OH group (H-bond donor count = 1) and measurable dihydroorotase inhibition (IC₅₀ ~180 μM at pH 7.37) [2] support use as a probe compound in enzyme inhibition assays where hydrogen-bond donation is hypothesized to be critical. Procurement of this compound at ≥95% purity from multiple qualified suppliers ensures assay reproducibility, whereas the dehydroxy analog 1-benzyl-5-phenyl-2,3-dihydro-4-pyridinone (zero H-bond donors) serves as a negative control for pharmacophoric mapping.

Computational Pharmacophore Modeling

With well-defined computed properties (XLogP3 = 2.9; TPSA = 40.5 Ų; Rotatable Bond Count = 3) [3], this compound is suitable for computational pharmacophore modeling studies. The combination of an enone-like conjugated system, a phenolic H-bond donor, and a lipophilic N-benzyl anchor provides a multi-feature pharmacophore that can be used to query target databases and guide virtual screening campaigns.

Bifunctional Ligand Design

The simultaneous presence of a phenolic –OH (for H-bond donation or derivatization) and the dihydropyridinone carbonyl (for conjugate addition or coordination chemistry) makes this compound a candidate for bifunctional ligand design [3]. The scaffold can be elaborated at either the phenolic oxygen (e.g., etherification, esterification) or the enone system (e.g., Michael addition), enabling the construction of chemical probe libraries with tunable properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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